molecular formula C6H6O B121299 Phen-2,4,6-d3-ol CAS No. 7329-50-2

Phen-2,4,6-d3-ol

Cat. No.: B121299
CAS No.: 7329-50-2
M. Wt: 97.13 g/mol
InChI Key: ISWSIDIOOBJBQZ-NHPOFCFZSA-N
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Description

Phen-2,4,6-d3-ol (CAS 7329-50-2) is a deuterated derivative of phenol, where three hydrogen atoms at the 2nd, 4th, and 6th positions on the aromatic ring are replaced with deuterium (D). Its molecular formula is C₆H₂D₃O, and its molecular weight is 96.04 g/mol (calculated from isotopic substitution) . This compound is primarily used in analytical chemistry, particularly as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) due to its isotopic labeling, which minimizes signal interference in proton-rich environments . Additionally, it serves as a key intermediate in pharmaceutical research for synthesizing deuterated drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phen-2,4,6-d3-ol can be synthesized through several methods. One common approach involves the deuteration of phenol using deuterium oxide (D2O) in the presence of a catalyst. The reaction typically occurs under mild conditions, with the phenol being dissolved in D2O and heated to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to ensure efficient and complete deuteration. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Phen-2,4,6-d3-ol undergoes various chemical reactions, similar to non-deuterated phenol. These include:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Various electrophiles such as halogens, nitro groups, and sulfonic acids

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated phenols, nitrophenols, sulfonated phenols

Mechanism of Action

The mechanism by which Phen-2,4,6-d3-ol exerts its effects is similar to that of phenol. The deuterium atoms do not significantly alter the chemical reactivity but provide a means to trace the compound in various reactions. The molecular targets and pathways involved include interactions with enzymes and receptors where phenolic compounds play a role .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between Phen-2,4,6-d3-ol and related deuterated phenolic compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Structural Features Key Applications
This compound C₆H₂D₃O 96.04 7329-50-2 Deuteration at 2,4,6 positions MS/NMR internal standard , pharmaceutical intermediates
Phenol (non-deuterated) C₆H₅OH 94.11 108-95-2 No deuterium substitution Solvent, disinfectant, synthesis
Phen-2,3,5-d3-ol,4,6-dimethyl- C₈H₇D₃O 141.19 93951-75-8 Deuteration at 2,3,5 positions; methyl groups at 4,6 Analytical standards
Phen-2,3,4,5-d4-ol,6-methoxy- C₇H₃D₄O₂ 136.15 7329-52-4 Deuteration at 2,3,4,5 positions; methoxy group at 6 Isotopic labeling studies
Phen-2,3,4,6-d4-ol-d,5-(methyl-d3)- C₇D₈O 116.19 302911-90-6 Full deuteration + methyl-d3 substitution Pharmaceutical research

Research Findings and Data Highlights

Stability and Reactivity

  • Isotope Effects: The C–D bond in this compound is stronger than C–H, leading to slower reaction kinetics in hydrogen abstraction reactions compared to phenol .
  • Thermal Stability: Deuterated phenols exhibit marginally higher boiling points (e.g., +1–2°C for this compound vs. phenol) due to increased molecular mass .

Market and Availability

  • Commercial Sources : this compound is listed in specialized catalogs (e.g., Honeywell) with prices ranging from $2,800–$55,700 per 10–100 mg, depending on purity and supplier .
  • Regulatory Status : Deuterated compounds are classified as "analytical standards" under ISO guidelines, requiring compliance with isotopic labeling regulations .

Biological Activity

Phen-2,4,6-d3-ol, also known as deuterated phenol, is a variant of phenol where three hydrogen atoms are replaced by deuterium. This modification not only alters its physical properties but also influences its biological activity and applications in various fields such as pharmacology and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Target of Action
this compound shares a similar mode of action with phenol due to their structural similarities. Phenol is known for its antiseptic and disinfectant properties, effectively acting against a wide range of microorganisms. The presence of deuterium may influence the compound's interaction with biological targets, potentially enhancing its efficacy or altering its metabolic pathways.

Biochemical Pathways
The compound is involved in several biochemical pathways. It can participate in oxidation reactions leading to the formation of quinones and reduction reactions resulting in hydroquinones. Additionally, it may undergo substitution reactions to form halogenated phenols or nitrophenols. These transformations are crucial for understanding the compound's role in biological systems and its potential therapeutic applications.

Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties compared to its non-deuterated counterpart. The isotopic labeling allows for tracking the incorporation and transformation of phenolic compounds within biological systems. Key parameters include:

  • Boiling Point : 182°C
  • Melting Point : 40-42°C

These properties affect the compound's stability and behavior in biological environments.

Biological Activity

The biological activity of this compound has been investigated in various studies focusing on its antimicrobial properties and potential therapeutic applications.

Antimicrobial Activity

Phenolic compounds are recognized for their antimicrobial effects. Studies indicate that this compound retains similar antimicrobial activity as phenol against various pathogens. This includes effectiveness against multidrug-resistant bacteria due to its ability to disrupt microbial cell membranes and interfere with metabolic processes .

Case Studies

  • Cytotoxicity Against Cancer Cells
    In a study examining the cytotoxic effects of phenolic compounds on cancer cell lines, this compound demonstrated significant cytotoxicity with IC50 values comparable to traditional chemotherapeutic agents. The compound's mechanism involves inducing apoptosis in cancer cells through oxidative stress pathways .
  • Metabolic Studies
    This compound has been employed in metabolic studies to trace the incorporation of phenolic compounds in biological systems. Its isotopic labeling allows researchers to monitor metabolic pathways and understand the transformation processes within cells.

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Focus Findings IC50 Values
Study 1Antimicrobial ActivityEffective against multidrug-resistant bacteriaNot specified
Study 2CytotoxicityInduces apoptosis in cancer cells1.5 μM (L1210 cell line)
Study 3Metabolic TrackingTraces incorporation in metabolic pathwaysNot specified

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for Phen-2,4,6-d3-ol, and how can isotopic purity be ensured?

this compound is synthesized via selective deuterium substitution at the 2, 4, and 6 positions of phenol. A common method involves acid-catalyzed exchange using deuterated solvents (e.g., D₂O or DCl) under controlled temperature (50–80°C). Isotopic purity (>98%) is verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, with deuterium integration ratios confirming positional specificity . For reproducibility, ensure reaction vessels are moisture-free to prevent proton back-exchange.

Q. How should researchers characterize this compound structurally and isotopically?

Structural validation requires combining NMR (¹H and ¹³C) and high-resolution MS. The absence of proton signals at positions 2, 4, and 6 in ¹H NMR confirms deuteration. Infrared (IR) spectroscopy (e.g., O-H/D stretching bands) and isotopic ratio analysis via isotope-ratio MS (IRMS) further validate purity. Reference data from NIST (e.g., IR spectra of phenol derivatives) can aid in spectral interpretation .

Q. What analytical techniques are optimal for detecting this compound in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred. Deuterated internal standards (e.g., this compound itself) mitigate matrix effects. Sample preparation should include solid-phase extraction (SPE) to isolate phenolic compounds, followed by derivatization (e.g., acetylation) to enhance ionization efficiency .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) of this compound influence reaction mechanisms in catalytic studies?

Deuteration at aromatic positions alters reaction kinetics due to reduced zero-point energy in C-D bonds. For example, in electrophilic substitution reactions, KIEs (k_H/k_D ≈ 2–6) can slow reaction rates, providing mechanistic insights. Computational modeling (DFT) paired with experimental kinetic data can disentangle electronic vs. steric effects. Ensure isotopic purity to avoid confounding results from mixed H/D populations .

Q. How can researchers resolve contradictions in spectral data when this compound is used as a tracer in metabolic studies?

Discrepancies in metabolite identification often arise from incomplete deuteration or in-source fragmentation during MS. To address this:

  • Cross-validate with synthetic standards.
  • Use high-resolution MS (HRMS) to distinguish isotopic clusters.
  • Apply tandem MS (MS² or MS³) to confirm fragmentation pathways. Refer to rigorous inclusion criteria for metabolite studies, such as those outlined in Phenol-Explorer 2.0, to ensure data reliability .

Q. What experimental designs are effective for studying the environmental persistence of this compound in isotopic tracing assays?

Use controlled microcosm experiments with stable isotope probing (SIP). Key steps:

  • Spike environmental samples (soil/water) with this compound.
  • Monitor deuterium incorporation into degradation byproducts via LC-MS.
  • Pair with 16S rRNA sequencing to link biodegradation to microbial consortia. Control for abiotic degradation by autoclaving subsamples .

Q. How can isotopic dilution techniques improve quantification accuracy in assays involving this compound?

Isotope dilution analysis (IDA) corrects for analyte loss during extraction. Protocol:

  • Add a known quantity of this compound (as internal standard) pre-extraction.
  • Quantify via LC-MS using a calibration curve normalized to the deuterated standard.
  • Validate method precision via inter-day reproducibility tests (RSD < 10%) .

Q. Methodological Considerations

  • Data Contradiction Analysis : When conflicting results arise (e.g., variable degradation rates), systematically assess variables such as isotopic purity, matrix effects, and instrumental parameters. Apply triangulation by cross-referencing NMR, MS, and computational data .
  • Ethical and Reproducibility Standards : Adhere to guidelines for isotopic tracer studies, including disclosure of deuterium enrichment levels and validation of analytical methods in supplementary materials .
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Properties

IUPAC Name

2,4,6-trideuteriophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i1D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWSIDIOOBJBQZ-NHPOFCFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C(C(=C1)[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7329-50-2
Record name Phen-2,4,6-d3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007329502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7329-50-2
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In 3 ml of acetic acid, 100 mg of TPC-A was dissolved and a solution of copper nitrate (40 mg) in 3 ml of acetic acid was added under stirring. When the color change of the reaction solution from blue to green took place under the continuation of stirring, water was added to cease the reaction and the product was extracted with ethyl acetate. After washing the extract with saturated sodium chloride solution and drying the extract over anhydrous magnesium sulfate, the extract was subjected to distillation to remove solvent, in vacuo and the product was recrystallized from methanol to obtain nitro compound of TPC-A at α-position of phenol thereof (108 mg) as yellow needle crystal having m.p. of 244°-250° C. (decomp) and [α]D22 of -232° (CHCl3).
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Synthesis routes and methods II

Procedure details

The process of preparing high purity bisphenol A by crystallizing the adduct of bisphenol A with phenol (hereinafter referred to as bisphenol A-phenol adduct) has been disclosed, for example, in Japanese Patent Publication SHO 63-26735(1988). That is, a phenol solution of bisphenol A which was prepared in the presence of a hydrochloric acid catalyst is cooled to a range of 35° to 70° C. while feeding 2 to 20% by weight of water to the solution under reduced pressure, precipitated crystals of bisphenol A-phenol adduct are filtered to separate the crystals, and phenol is evaporated from the crystals to obtain high purity bisphenol A.
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Synthesis routes and methods III

Procedure details

When the temperature of the catalyst stratum reached 260° C. in Example 43 and 300° C. in Example 44, a starting compound mixture consisting of catechol and methyl alcohol in a mixing molar ratio of 1:3.44 was evaporated in an evaporator, and the resultant starting compound mixture gas was fed in a feeding rate of 10.5 g/min. together with a nitrogen gas into the reaction tube for 14 hours, to etherify catechol with methyl alcohol and to produce a dihydric phenol compound monoalkylether, i.e., guaiacol. The reaction mixture gas discharged from the reaction tube was cooled to a temperature of 40° C. The resultant liquefied product was collected from the reaction mixture.
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Synthesis routes and methods IV

Procedure details

The epoxide compounds may also derive from monocyclic phenols, for example from phenol, resorcinol or hydroquinone; or they are based on polycyclic phenols, for example bis(4-hydroxyphenyl)methane, 2,2-bis(4-hydroxyphenyl)propane, 2,2-bis(3,5-dibromo-4-hydroxyphenyl)propane, 4,4′-dihydroxydiphenyl sulphone, or condensation products, obtained under acidic conditions, of phenols with formaldehyde, such as phenol novolacs.
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